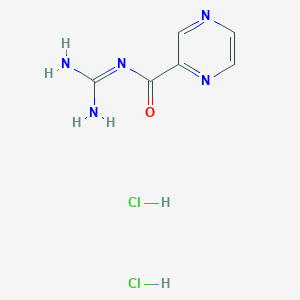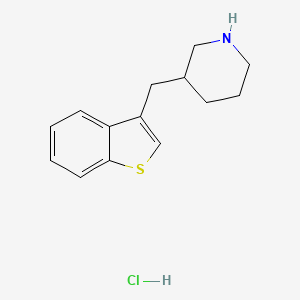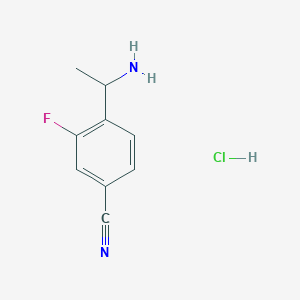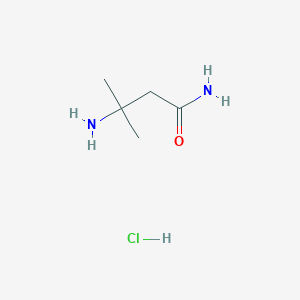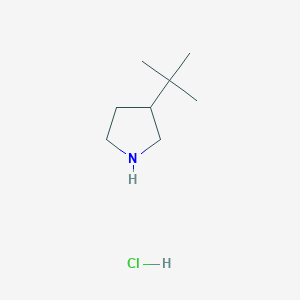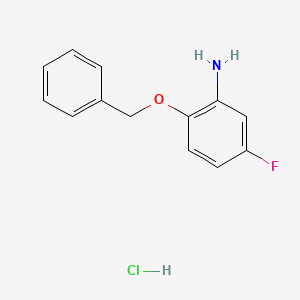
2-(Benzyloxy)-5-fluoroaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Benzyloxy)-5-fluoroaniline hydrochloride” likely belongs to the class of organic compounds known as aniline and substituted anilines . These are organic compounds containing an aminobenzene moiety.
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various organic reactions, including condensation, cyclization, and amination .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Anilines are typically solid at room temperature and have higher boiling points than their parent hydrocarbons .Aplicaciones Científicas De Investigación
Cancer Research : 2-(Benzyloxy)-5-fluoroaniline hydrochloride has been explored in cancer research. Hunston et al. (1984) studied derivatives of 2'-deoxy-5'-O-1",3",2"-dioxaphosphacyclohex-2"-yluridine 2"-oxide, which included compounds related to this compound. They found that these compounds inhibited the growth and metabolism of murine leukemia L1210 cells, highlighting their potential as antiproliferative agents in cancer treatment (Hunston, Jones, Mcguigan, Walker, Balzarini, & De Clercq, 1984).
Synthesis of Complex Molecules : The compound is used in the synthesis of complex molecules. Uhlmann, Felding, Vedsø, and Begtrup (1997) discussed the synthesis of 5-Substituted 1-Hydroxy-1,2,3-triazoles through directed lithiation of 1-(Benzyloxy)-1,2,3-triazole. This study demonstrates the compound's utility in creating new molecular structures, which can have various applications, including medicinal chemistry (Uhlmann, Felding, Vedsø, & Begtrup, 1997).
Myocardial Perfusion Imaging : Mou et al. (2012) synthesized and evaluated 18F-labeled pyridaben analogs, including derivatives of this compound, as potential myocardial perfusion imaging (MPI) agents. This research suggests the compound's potential use in cardiac imaging and diagnostics (Mou, Zhao, Fang, Peng, Guo, Liu, Ma, & Zhang, 2012).
Metabolic and Bioactivation Studies : Rietjens and Vervoort (1991) focused on the metabolism and bioactivation of fluoroanilines, including 4-fluorinated anilines, to benzoquinoneimines as primary reaction products. This research is significant in understanding the biochemical interactions and potential toxicological implications of such compounds (Rietjens & Vervoort, 1991).
Fluorinated Compounds in Anticonvulsant Activity : Farrar et al. (1993) explored the anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, which relates to the research on this compound. These compounds showed potential in the treatment of seizures, demonstrating the compound's relevance in neuropharmacology (Farrar, Ciechanowicz-Rutkowska, Grochowski, Serdà, Pilati, Filippini, Hinko, El-Assadi, Moore, & Edafiogho, 1993).
Mecanismo De Acción
- Oxime Formation : The compound may react with carbonyl-containing molecules (such as aldehydes or ketones) to form oximes. Oximes are formed when the nitrogen of hydroxylamine attacks the carbonyl carbon, leading to the replacement of the carbonyl oxygen with the nitrogen from hydroxylamine .
- Hydrazone Formation : Alternatively, 2-(Benzyloxy)-5-fluoroaniline hydrochloride could react with carbonyl compounds to form hydrazones. In this case, the nitrogen of hydrazine attacks the carbonyl carbon, resulting in the formation of a hydrazone .
Mode of Action
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-fluoro-2-phenylmethoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO.ClH/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10;/h1-8H,9,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSMWFYDPYYZGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
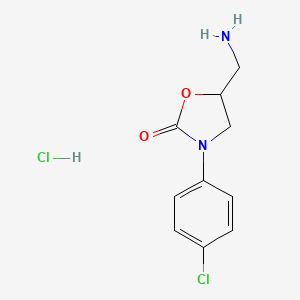
![2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B1378560.png)
![2-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378561.png)
![3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1378562.png)
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride](/img/structure/B1378564.png)
![{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1378565.png)
![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1378566.png)
![4-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378567.png)

